molecular formula C8H7BrO3 B1582591 4-Bromophenylglyoxal hydrate CAS No. 80352-42-7

4-Bromophenylglyoxal hydrate

Cat. No. B1582591
CAS RN: 80352-42-7
M. Wt: 231.04 g/mol
InChI Key: ILCZYZUBDFQDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenylglyoxal hydrate is a chemical compound with the CAS Number: 80352-42-7. Its molecular weight is 231.05 and its IUPAC name is 1-(4-bromophenyl)-2,2-dihydroxyethanone .


Molecular Structure Analysis

The molecular formula of this compound is C8H7BrO3 . The InChI code for this compound is 1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8,11-12H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.743±0.06 g/cm3 (Predicted), a melting point of 132°C, a boiling point of 340.0±32.0 °C (Predicted), a flashing point of 159.4°C, and a vapor pressure of 3.42E-05mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromophenylglyoxal hydrate has been involved in various chemical syntheses and reactions. For instance, studies on the synthesis of aliphatic hydrazonyl bromides have explored the kinetics of their conversion into hydrazides, revealing insights into hydrolytic conversion and solvolysis mechanisms (Hegarty, Cashman, & Scott, 1972). Additionally, research on the metabolism of bromobiphenyls in rabbits has provided valuable information on the generation of mono and dihydroxylated metabolic products, aiding in the understanding of the metabolic pathways of related compounds (Kohli, Wyndham, Smylie, & Safe, 1978).

Environmental Applications

The compound has also been studied in environmental contexts. For example, research on the enhanced debromination of 4-bromophenol by the UV/sulfite process has shed light on efficient dehalogenation methods for brominated aromatics, which is crucial for environmental detoxification (Xie et al., 2017).

Applications in Material Science

In material science, studies have investigated the effects of hydrophobized particles on the nucleation of clathrate hydrates, revealing that foreign particles, when properly hydrophobized, can significantly accelerate clathrate hydrate nucleation (Li & Wang, 2015). This is relevant for applications in energy storage and gas transport technologies.

Analytical Chemistry and Sensor Development

In analytical chemistry, the development of a fluorescent probe for detecting hydrazine in biological and water samples has utilized derivatives of this compound. This has implications for monitoring environmental pollutants and ensuring water safety (Zhu et al., 2019).

Crystallography and Structural Studies

Crystallography and structural studies of 4-halophenylboronic acids, including 4-bromophenylboronic acids, have provided insights into the formation of three-dimensional structures and the role of hydration in these processes. This has applications in the development of new materials and understanding molecular interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Safety and Hazards

The safety information available indicates that 4-Bromophenylglyoxal hydrate is an irritant . The hazard statements include H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, and H335 - May cause respiratory irritation .

properties

IUPAC Name

2-(4-bromophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOONPDHKLYFDML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80352-42-7
Record name 4-Bromophenylglyoxal hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromophenylglyoxal hydrate
Reactant of Route 2
4-Bromophenylglyoxal hydrate
Reactant of Route 3
4-Bromophenylglyoxal hydrate
Reactant of Route 4
Reactant of Route 4
4-Bromophenylglyoxal hydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromophenylglyoxal hydrate
Reactant of Route 6
4-Bromophenylglyoxal hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.